Bremelanotide Acetate Hydrate
Description
Contextualizing Bremelanotide (B69708) Acetate (B1210297) Hydrate (B1144303) within Peptide Research
Bremelanotide Acetate Hydrate is a noteworthy subject in the field of peptide research. It is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). nih.govdrugs.com As a cyclic heptapeptide (B1575542) lactam analog of α-MSH, its structure has been modified to enhance stability and activity. newdrugapprovals.orgresearchgate.net This strategic alteration is a common approach in peptide therapeutic development, aiming to overcome the limitations of natural peptides, such as rapid degradation. researchgate.netpatsnap.com
The investigation of bremelanotide falls under the umbrella of developing targeted, receptor-specific peptide therapeutics. palatin.com Its research trajectory highlights the evolution of peptide-based drug discovery, moving from linear to more stable cyclic structures to improve therapeutic profiles. researchgate.net The study of bremelanotide contributes to the broader understanding of how synthetic peptides can be designed to interact with specific physiological pathways. biosynth.com
Overview of its Origins in Melanocortin Agonist Discovery
The development of bremelanotide is rooted in the exploration of melanocortin receptor agonists. patsnap.compatsnap.com Initially, research was focused on its predecessor, Melanotan II, a peptide being investigated for its sunless tanning properties. newdrugapprovals.org During these studies, an unexpected effect on sexual arousal was observed. patsnap.com This discovery shifted the research focus towards understanding the role of the melanocortin system in sexual function. newdrugapprovals.orgpatsnap.com
Bremelanotide was specifically designed as a melanocortin receptor agonist, meaning it binds to and activates these receptors. patsnap.comcymitquimica.com There are five subtypes of melanocortin receptors (MC1R to MC5R) that mediate various physiological processes. mdpi.com Bremelanotide is a non-selective agonist, but it is thought to primarily exert its effects through the melanocortin 3 (MC3R) and melanocortin 4 (MC4R) receptors. mdpi.comguidetopharmacology.org The MC4R, in particular, is believed to be crucial for modulating sexual behavior and arousal. nih.govpatsnap.com Animal studies have suggested that bremelanotide's activation of MC4Rs in the brain, specifically in the medial preoptic area of the hypothalamus, leads to the release of dopamine (B1211576), a neurotransmitter associated with sexual desire. nih.gov
Scope and Academic Relevance of this compound Investigations
The academic relevance of bremelanotide research is multifaceted. A primary focus of investigation has been its application in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. drugs.compatsnap.com This has led to numerous clinical trials to evaluate its efficacy and understand its mechanism of action in this context. patsnap.commdpi.comclinicaltrials.gov
The research has significant implications for the field of women's sexual health, offering a novel therapeutic approach that targets central nervous system pathways rather than hormonal or vascular systems. patsnap.compatsnap.com The RECONNECT studies, two large Phase III clinical trials, demonstrated statistically significant improvements in sexual desire and reductions in related distress in women treated with bremelanotide. patsnap.comnih.gov
Beyond HSDD, the academic inquiry into bremelanotide is expanding. Its role as a melanocortin agonist has prompted exploratory studies into other potential therapeutic areas where the melanocortin system is implicated, such as appetite regulation and obesity. pharmaceutical-technology.compatsnap.com Preliminary research suggests that bremelanotide may reduce caloric intake and induce moderate weight loss. patsnap.com This ongoing research continues to shed light on the complex functions of the melanocortin system and the potential for synthetic peptides to address a range of medical conditions. patsnap.compharmaceutical-technology.com
Detailed Research Findings
The following table summarizes key findings from clinical trials investigating this compound.
| Study Phase | Focus | Key Findings | References |
| Phase II | Dose-finding for female sexual dysfunction | Showed dose-responsive improvements in desire and arousal. The 1.75 mg dose was identified as optimal for further studies. | nih.gov |
| Phase III (RECONNECT studies) | Efficacy and safety for HSDD in premenopausal women | Statistically significant increases in sexual desire and decreases in distress compared to placebo. | patsnap.comnih.gov |
| Open-label Extension | Long-term efficacy and safety | Improvements in sexual desire and reduced distress were sustained over a 52-week period. | drugs.compatsnap.com |
Properties
Molecular Formula |
C₅₂H₇₄N₁₄O₁₃ |
|---|---|
Molecular Weight |
1103.23 |
Synonyms |
N-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-Lysine (2→7)-Lactam Acetate Hydrate_x000B_3: PN: WO2006060873 SEQID: 3 Claimed Protein Acetate Hydrate; Bremelanotide Acetic Acid; PT 141 Acetate Hydrate |
Origin of Product |
United States |
Historical Perspectives and Evolution of Bremelanotide Acetate Hydrate Research
Discovery and Early Investigational Codes (e.g., PT-141)
Bremelanotide (B69708), initially known by its investigational code PT-141, was developed by Palatin Technologies. wikipedia.orgpalatin.com The discovery of its potential for treating sexual dysfunction was serendipitous, emerging from research into a related compound, melanotan II, which was originally investigated as a sunless tanning agent. mensreproductivehealth.commaximustribe.comnewdrugapprovals.org During clinical trials for melanotan II, male volunteers reported spontaneous erections as an unexpected side effect. newdrugapprovals.org This led to the synthesis and development of bremelanotide, a metabolite of melanotan II, designed to isolate and enhance the pro-erectile effects while minimizing other activities. mensreproductivehealth.com Early clinical trials in the mid-2000s explored an intranasal formulation of PT-141 for erectile dysfunction (ED). mensreproductivehealth.com One notable placebo-controlled trial involved 726 men with ED and showed promising results. mensreproductivehealth.com Another study focused on men with ED who did not respond to sildenafil, demonstrating a significant clinical response in a portion of the participants treated with intranasal PT-141. mensreproductivehealth.com
Lineage from Alpha-Melanocyte-Stimulating Hormone (α-MSH) and Melanotan II Research
The scientific journey of bremelanotide is deeply rooted in the study of melanocortin pathways. It began with investigations into alpha-melanocyte-stimulating hormone (α-MSH), a neuropeptide that showed effects on sexual arousal in rats in the 1960s. wikipedia.org In the 1980s, researchers at the University of Arizona developed α-MSH analogues, including melanotan II, with the primary goal of creating sunless tanning agents. wikipedia.org
Melanotan II, from which bremelanotide was derived, was found to induce tanning but also caused sexual arousal and spontaneous erections in early human studies. newdrugapprovals.org Palatin Technologies, after licensing melanotan II, ceased its development in 2000 and focused on bremelanotide, a distinct metabolite. wikipedia.org Bremelanotide is a synthetic peptide analogue of α-MSH and acts as an agonist at melanocortin receptors, particularly the melanocortin type 4 receptor (MC4R), which is believed to be crucial for sexual function. nih.govnih.gov Unlike treatments that target the vascular system, bremelanotide is thought to directly influence sexual desire through the central nervous system. newdrugapprovals.orgthebiostation.com
Key Milestones in Academic and Institutional Development
The development of bremelanotide has been marked by several key milestones involving academic and corporate entities.
Early 2000s: Palatin Technologies synthesizes and patents bremelanotide (PT-141) and begins clinical development. wikipedia.org
2007: The FDA halts trials of the intranasal formulation due to blood pressure concerns. wikipedia.orgmensreproductivehealth.com King Pharmaceuticals, which had a co-development agreement, terminated the agreement. wikipedia.org
2008: Palatin Technologies settles a lawsuit with Competitive Technologies, retaining the rights to bremelanotide. wikipedia.org Development of the subcutaneous formulation begins. mensreproductivehealth.com
2014: Palatin licenses the European rights for bremelanotide to Gedeon Richter Plc. and initiates Phase 3 trials in the U.S. using an autoinjector. wikipedia.org
2016: The agreement with Gedeon Richter Plc. is terminated. wikipedia.org Palatin announces Phase 3 trial results. wikipedia.org
2018: A New Drug Application for bremelanotide for female sexual dysfunction is accepted by the FDA. wikipedia.org
2019: Bremelanotide (brand name Vyleesi™) receives FDA approval for the treatment of acquired, generalized HSDD in premenopausal women. wikipedia.orgnih.gov AMAG Pharmaceuticals acquires exclusive North American rights to develop and commercialize the drug. nih.gov
2024: Palatin Technologies announces the initiation of a Phase 2 clinical trial of bremelanotide for obesity and another Phase 2 study for erectile dysfunction in combination with a PDE5i. patsnap.combiospace.com
Interactive Data Tables
Bremelanotide Clinical Trial Overview
| Phase | Condition Studied | Formulation | Key Findings/Status |
|---|---|---|---|
| Phase II | Erectile Dysfunction (ED) | Intranasal | Showed promise but halted due to blood pressure concerns. wikipedia.orgmensreproductivehealth.com |
| Phase II | Female Sexual Dysfunction (FSD) | Intranasal | Halted due to blood pressure concerns. wikipedia.org |
| Phase IIb | Erectile Dysfunction (ED) | Intranasal | Published in 2008. wikipedia.org |
| Phase II | Female Sexual Dysfunction (FSD) | Subcutaneous | Dose-finding trial showed promise at the highest dose. wikipedia.orgnih.gov |
| Phase III | Hypoactive Sexual Desire Disorder (HSDD) | Subcutaneous | Led to FDA approval. wikipedia.orgnih.gov |
| Phase II | Obesity | Subcutaneous (co-administered) | Initiated in 2024. biospace.com |
Compound Names Mentioned
| Compound Name | |
|---|---|
| Bremelanotide Acetate (B1210297) Hydrate (B1144303) | |
| Bremelanotide | |
| PT-141 | |
| Alpha-Melanocyte-Stimulating Hormone (α-MSH) | |
| Melanotan II | |
| Sildenafil | |
| Tirzepatide | |
| Flibanserin | |
| Estrogen | |
| Ospemifene | |
| Prasterone | |
| Vardenafil | |
| Tadalafil | |
| Chlormadinone Acetate | |
| Medroxyprogesterone Acetate | |
| Megestrol Acetate | |
| Betamethasone Acetate | |
| Dexamethasone Acetate | |
| Cortisone Acetate | |
| Hydrocortisone Acetate | |
| Vapreotide | |
| Thymosin α1 | |
| Thymopentin | |
| Somatostatin-28 | |
| Terlipressin acetate | |
| Sermorelin acetate | |
| Ornipressin | |
| Triptorelin | |
| Teriparatide acetate | |
| Tesamorelin | |
| Thyrotropin-releasing hormone | |
| Oxytocin (B344502) |
Advanced Chemical Synthesis and Process Development of Bremelanotide Acetate Hydrate
Strategies for Cyclic Peptide Synthesis
The construction of the cyclic architecture of bremelanotide (B69708) is the cornerstone of its synthesis. This is typically achieved after the linear peptide chain has been assembled, employing either solid-phase or solution-phase techniques.
Solid-phase peptide synthesis (SPPS) is a widely utilized method for synthesizing bremelanotide and other peptides. bloomtechz.com This technique involves covalently attaching the first amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids to build the peptide chain. bloomtechz.comnih.gov
A common approach for bremelanotide is the Fmoc (fluorenylmethyloxycarbonyl) strategy. google.comwikipedia.org In this method, the N-terminus of each amino acid is temporarily protected by an Fmoc group, which is stable to acids but can be selectively removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The side chains of the amino acids are protected by acid-labile groups.
The general SPPS cycle for bremelanotide involves:
Resin Preparation: A suitable resin, such as a Rink amide resin, is selected and swollen in a solvent like DMF. nih.gov
First Amino Acid Attachment: The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is coupled to the resin. google.com
Deprotection: The Fmoc group is removed from the attached amino acid to expose a free amine. wikipedia.org
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., DIC/HOBt) and added to the resin to form a peptide bond. nih.govgoogle.com
Iteration: The deprotection and coupling steps are repeated until the entire linear heptapeptide (B1575542) sequence is assembled on the resin. bloomtechz.com
Cleavage and Deprotection: Once the linear peptide is complete, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). google.comnih.gov
The SPPS method offers advantages such as high efficiency and the ability to drive reactions to completion by using excess reagents, which can then be easily washed away. bloomtechz.com This makes it particularly suitable for scalable production. google.com
| SPPS Step | Description | Reagents Commonly Used |
| Resin Attachment | The first amino acid (C-terminal) is anchored to a solid support. | Fmoc-Lys(Boc)-OH, Rink Amide Resin |
| Nα-Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus. | 20% Piperidine in DMF |
| Amino Acid Coupling | Formation of the peptide bond between the free amine and the next activated amino acid. | Fmoc-amino acid, DIC, HOBt, PyBop |
| Final Cleavage | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic Acid (TFA) |
While SPPS is common, solution-phase (or liquid-phase) synthesis offers an alternative for producing bremelanotide. In this approach, all reactions, including peptide elongation and purification of intermediates, are carried out in solution. bloomtechz.com This method can be advantageous for large-scale synthesis and can sometimes yield products of higher purity and biological activity compared to SPPS. bloomtechz.com
Key features of solution-phase synthesis include:
Stepwise Elongation or Fragment Condensation: The peptide chain can be built one amino acid at a time or by coupling together smaller, pre-synthesized peptide fragments.
Purification of Intermediates: After each reaction step, the intermediate product is isolated and purified, which can prevent the accumulation of side-products.
Reagent Selection: Commonly used reagents in the liquid-phase synthesis of peptides like bremelanotide include dihydroxyethyl mercaptan (EDT) and ethoxycarbonylating agents like EEDQ. bloomtechz.com
Though potentially more time-consuming due to the purification steps at each stage, the precise control and high purity of intermediates make this a viable strategy. bloomtechz.com
The defining structural feature of bremelanotide is its cyclic lactam ring. This ring is formed via an amide bond between the side-chain carboxyl group of the aspartic acid (Asp) residue at position 2 and the side-chain amino group of the lysine (B10760008) (Lys) residue at position 7. This is a form of side-chain-to-side-chain cyclization. nih.gov
After the linear peptide is synthesized and cleaved from the solid support (in the case of SPPS), it undergoes cyclization in solution. google.com This intramolecular reaction is typically performed under high dilution to favor the formation of the desired monomeric cyclic product over intermolecular polymerization.
One patented method describes a "counter-clockwise ring-forming" synthesis. google.com In this strategy, after the linear peptide is assembled, the cyclization is performed in the liquid phase using condensation reagents. google.comgoogle.com The reaction is monitored by HPLC to confirm the complete conversion of the linear peptide to the cyclic product. google.com
Optimization of Synthesis Protocols
The chemical synthesis of Bremelanotide, a cyclic heptapeptide lactam analog of α-melanocyte-stimulating hormone (α-MSH), involves complex procedures where optimization is critical for achieving desired product specifications. wikipedia.org Both solid-phase peptide synthesis (SPPS) and liquid-phase (or solution-phase) synthesis methods have been developed, each with distinct advantages and challenges that necessitate specific optimization strategies. bloomtechz.comug.edu.pl
Yield Enhancement Strategies
The choice between solid-phase and liquid-phase synthesis also plays a crucial role. Liquid-phase synthesis is reported to potentially offer higher yields and purity for Bremelanotide. bloomtechz.com In solid-phase synthesis, a "gentle Fmoc strategy" has been developed to improve operability and suitability for large-scale production. google.com This method utilizes common amino acids and a weak acid, trifluoroacetic acid (TFA), as the peptide resin cutting reagent, which reduces the harshness of the reaction conditions and can contribute to a better yield by minimizing side reactions. google.com
Optimization of reaction conditions is another key factor. This includes the selection of coupling reagents, such as using N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) as a condensation system, and controlling parameters like reactant concentration, temperature, and reaction time. bloomtechz.comgoogle.com For example, one described process involves a reactant concentration of 225 g/L and a specific ratio of protected amino acid to the pseudopeptide, followed by a 24-hour reaction in N,N-Dimethylformamide (DMF). bloomtechz.com
Table 1: Comparison of Bremelanotide Synthesis Strategies and Reported Yields
| Synthesis Strategy | Key Features | Reported Yield | Source |
|---|---|---|---|
| Solid-Phase Synthesis (Fmoc) | Linear synthesis, cyclization on resin, then cleavage and purification. | 17% | google.com |
| Solid-Phase Synthesis (Modified) | Selective deprotection and different cyclization orders. | < 40% | google.com |
| Fragment Synthesis | Synthesis of a 2-amino acid and a 5-amino acid fragment, followed by condensation. | "High in yield" | patsnap.comgoogle.com |
| Liquid-Phase Synthesis | All reactions occur in a liquid reaction system. | "Higher purity and biological activity" compared to SPPS. | bloomtechz.com |
Purity Improvement Methodologies
Achieving high purity is a significant challenge in peptide synthesis due to the potential for generating numerous impurities, many of which are structurally very similar to the target peptide. acs.org The purification process for Bremelanotide is a multi-step procedure crucial for removing by-products such as deletion sequences or diastereomers.
Chromatographic purification is the primary method for refining crude Bremelanotide. google.comacs.org High-performance liquid chromatography (HPLC), particularly using reversed-phase columns like C18, is a standard technique. google.com The process involves dissolving the crude peptide in a solution, often containing DMF and water, and loading it onto the chromatographic column. google.com A gradient of solvents, such as acetonitrile (B52724) and water, is then used to separate the desired peptide from impurities. google.com The fractions containing the pure product are collected, combined, and then lyophilized (freeze-dried) to obtain the final, highly purified Bremelanotide acetate (B1210297). google.com
The choice of synthesis method directly impacts the impurity profile and thus the purification strategy. Liquid-phase synthesis is often cited as a method capable of producing Bremelanotide with higher intrinsic purity compared to solid-phase synthesis, potentially simplifying the downstream purification process. bloomtechz.com In solid-phase synthesis, a technique known as "capping" can be employed after each coupling step. This involves using a reagent like acetic anhydride (B1165640) to block any unreacted amino groups, preventing them from forming deletion-sequence impurities in subsequent steps. elsevierpure.com
Furthermore, affinity purification represents a more advanced strategy. This involves attaching a specific "affinity tag" to the desired peptide, which allows it to be selectively captured on a corresponding affinity chromatography column, while impurities are washed away. elsevierpure.comscilit.com After elution, the tag is cleaved off to yield the pure peptide. scilit.com While not specifically detailed for Bremelanotide in the provided sources, this is a powerful general methodology for purifying synthetic peptides. elsevierpure.com
Hydrate (B1144303) and Solvate Formation in Manufacturing Research
The solid-state form of an active pharmaceutical ingredient (API) is critical as it influences key properties such as stability, solubility, and bioavailability. For Bremelanotide, the final product is typically isolated as Bremelanotide Acetate Hydrate, indicating that water molecules are incorporated into the solid-state structure. scbt.com
Amorphous Polypeptide Composition Studies
Pharmaceutical solids can exist in crystalline or amorphous forms. Crystalline forms have a highly ordered, three-dimensional lattice structure, while amorphous forms lack long-range molecular order. nih.gov While specific studies on the amorphous composition of Bremelanotide were not identified in the search results, the characterization of a peptide's solid state is a fundamental aspect of pharmaceutical development. nih.gov The potential for a peptide to exist in an amorphous state is significant, as this form often exhibits higher solubility and faster dissolution rates compared to its crystalline counterpart, though it may be less stable. nih.gov The manufacturing process, particularly the final isolation step like lyophilization, can favor the formation of an amorphous solid. google.com Controlling and characterizing the solid state, whether crystalline or amorphous, is essential for ensuring consistent product quality and performance. nih.gov
Role of Solvents in Preparation and Characterization
Solvents are indispensable throughout the synthesis and purification of Bremelanotide and play a crucial role in determining its final solid-state form. During synthesis, solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate the coupling reactions on the solid support or in solution. bloomtechz.comgoogle.comgoogle.com For large-scale solution synthesis, DMF is often recommended for longer peptides, while N-methylpyrrolidinone (NMP) and dimethyl sulfoxide (B87167) (DMSO) also have potential. ug.edu.pl
In the final stages, the choice of solvent is critical for purification and isolation. During preparative HPLC, mixtures of water and organic solvents like acetonitrile are used to achieve separation. google.com The presence of water in these systems is fundamental to the formation of the final hydrate form. The water molecules can become incorporated into the crystal lattice of the peptide during precipitation or lyophilization, acting as a "supramolecular linkage" that helps stabilize the structure through hydrogen bonding. nih.gov
For characterization and in-vitro studies, specific solvent systems are required to dissolve Bremelanotide Acetate. One documented protocol uses a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. medchemexpress.com The ability of solvents to form stable solutions or, conversely, to induce precipitation is a key factor in handling the compound and can influence whether it remains in a hydrate or solvate form.
Industrial-Scale Synthesis Considerations
Transferring a laboratory-scale synthesis of Bremelanotide to an industrial manufacturing plant requires addressing numerous challenges related to scalability, cost-effectiveness, safety, and regulatory compliance. ug.edu.plnih.gov The goal is to develop an efficient, robust, and reproducible process suitable for producing large quantities of the API. acs.org
The choice of the core synthesis strategy—solid-phase, solution-phase, or a hybrid approach—is a primary consideration. acs.org While SPPS is a powerful tool, its efficiency can decrease with longer peptides, and the cost of the resin and reagents can be substantial at a large scale. ug.edu.pl For Bremelanotide, methods have been specifically developed with industrial production in mind. For example, a solid-phase synthesis using a "gentle Fmoc strategy" is described as being suitable for scale-up because it improves operability and reduces reaction hazards. google.com Similarly, a fragment synthesis approach is noted for its suitability for industrial production due to its potential for higher yields and use of readily available raw materials. patsnap.comgoogle.com
Managing solvents and reagents at an industrial scale is another critical aspect. The large volumes of solvents like DMF required for synthesis and purification pose economic and environmental challenges. ug.edu.plresearchgate.net Process development aims to minimize solvent usage and implement recycling where possible.
Purification remains a significant bottleneck in large-scale peptide production. acs.org The efficiency of chromatographic separation can decrease at scale, and the loss of product during purification steps must be minimized. acs.org The process must be designed to consistently remove impurities, and the impurity profile of the final product must be thoroughly characterized and controlled to meet regulatory standards. acs.org The entire manufacturing process, from raw materials to the final isolated this compound, must be conducted under current Good Manufacturing Practices (cGMP) to ensure the product's quality, safety, and efficacy. nih.gov
Molecular Pharmacology and Receptor Interactions of Bremelanotide Acetate Hydrate
Melanocortin Receptor Agonism Profile
Bremelanotide (B69708) functions as a non-selective agonist across several melanocortin receptor subtypes. wikipedia.orgnih.govprobechem.com Its therapeutic and physiological effects are a direct consequence of its binding to and activation of these G-protein coupled receptors (GPCRs). biotrend-usa.com
Bremelanotide demonstrates high-affinity binding to several melanocortin receptors, most notably the MC1R and MC4R subtypes. fda.govdrugs.comresearchgate.net Its order of potency is generally considered to be MC1R > MC4R > MC3R > MC5R, with minimal to no significant affinity for MC2R, the adrenocorticotropic hormone (ACTH) receptor. drugs.comdrugbank.com While it binds to multiple MCRs, its effects on sexual function are primarily attributed to its agonist activity at the MC3R and MC4R. nih.govguidetopharmacology.org The binding affinity for human MC4R expressed in HEK-293 cells has been reported to be approximately 10 nM. scientificlabs.co.ukchemdad.com At therapeutic concentrations, the interactions with MC1R and MC4R are the most relevant. cambridge.orgnih.gov The activation of MC1R is associated with increased melanin (B1238610) expression. drugs.comdrugbank.com
Table 1: Bremelanotide Affinity and Potency at Melanocortin Receptor Subtypes This table is interactive. Click on the headers to sort the data.
| Receptor Subtype | Relative Potency/Affinity | Primary Associated Function |
| MC1R | Highest | Melanin production, skin pigmentation drugs.comdrugbank.com |
| MC4R | High | Sexual function, energy homeostasis nih.govguidetopharmacology.orgmensreproductivehealth.com |
| MC3R | Moderate | Sexual function, energy homeostasis nih.govguidetopharmacology.org |
| MC5R | Lower | Sebaceous gland function |
| MC2R | Negligible | Adrenal steroidogenesis (ACTH receptor) wikipedia.orgguidetopharmacology.org |
The binding of bremelanotide to melanocortin receptors initiates the signaling cascade responsible for its physiological effects. Structural studies have revealed that bremelanotide, due to the omission of flanking residues at its C and N termini compared to α-MSH, has less extensive interactions with the MC4R, engaging with transmembrane helices 2 through 7. biorxiv.org Receptor binding studies confirm its high affinity for MC1R and MC4R, while showing no significant affinity for receptors associated with abuse potential, such as opioid, GABA, dopamine (B1211576), serotonin, or NMDA receptors. fda.gov
Downstream Signaling Pathways and Cellular Responses
As a melanocortin receptor agonist, bremelanotide triggers intracellular signaling pathways common to G-protein coupled receptors, particularly those coupled to Gs proteins. nih.gov
A key downstream effect of bremelanotide's agonism at melanocortin receptors is the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. drugbank.com Studies conducted in human embryonic kidney (HEK-293) cells expressing human MC4R (hMC4R) have demonstrated that bremelanotide induces cAMP accumulation. scientificlabs.co.ukchemdad.comsigmaaldrich.com This response confirms its agonist activity and is a standard method for characterizing the functional potency of melanocortin receptor ligands. nih.gov The MC4R is primarily coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to convert ATP into cAMP. biorxiv.orgnih.gov
The activation of MC4R by bremelanotide follows the canonical GPCR activation model. Upon agonist binding, the receptor undergoes a conformational change that facilitates the coupling and activation of heterotrimeric Gs proteins. nih.gov This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase and initiates the cAMP signaling cascade. drugbank.com While the primary pathway involves Gs and cAMP, evidence suggests that MC4R can also couple to other G proteins, such as Gαq, which activates the phospholipase C (PLC) pathway. google.com However, the predominant mechanism for bremelanotide's action is considered to be through the Gs-cAMP pathway. biorxiv.org The activation of MC4R by agonists like bremelanotide involves a "toggle switch" and canonical arrangements of the DRY, MIF, and NPxxY motifs within the receptor structure, leading to an outward movement of the sixth transmembrane helix (TM6) and creating a binding site for the G protein. researchgate.net
Structure-Activity Relationship (SAR) Studies
Bremelanotide is a cyclic heptapeptide (B1575542) lactam analogue of α-MSH. wikipedia.orgnewdrugapprovals.org Its chemical name is Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-OH. wikipedia.org It is an active metabolite of melanotan II, lacking the C-terminal amide group. wikipedia.orgnewdrugapprovals.org The structure of bremelanotide has been optimized to enhance its stability and receptor binding properties. The cyclic nature of the peptide, formed by a side-to-side amide bond, provides resistance to degradation by proteolytic enzymes. patsnap.com
The core pharmacophore for melanocortin receptor activation resides in the His-Phe-Arg-Trp sequence. mdpi.com Modifications to the parent α-MSH structure, such as the inclusion of D-Phenylalanine at position 7 and the cyclization, have led to the enhanced potency and stability of synthetic analogues like bremelanotide. biorxiv.org Specifically, the replacement of L-Phe with D-Phe significantly increases binding affinity and functional activity. biorxiv.org These structural modifications are crucial for its profile as a non-selective agonist with high potency at specific melanocortin receptor subtypes. patsnap.com
Identification of Key Amino Acid Residues for Receptor Selectivity and Potency
The potency and selectivity of bremelanotide are dictated by its specific amino acid sequence and modifications compared to the native α-MSH. The core pharmacophore responsible for agonist activity across melanocortin receptors is the His-Phe-Arg-Trp sequence. nih.gov In bremelanotide, this sequence is preserved but includes a critical modification: the L-Phenylalanine at position 7 is replaced with its stereoisomer, D-Phenylalanine (D-Phe). This single substitution is known to significantly enhance the potency of melanocortin peptides. nih.govresearchgate.net
While bremelanotide itself is non-selective, studies on related melanocortin ligands and the receptors themselves have identified key residues that govern subtype selectivity. nih.govzju.edu.cn For instance, computational analyses and mutagenesis studies have revealed that non-conserved amino acid residues in the binding pockets of the different MCR subtypes are responsible for the selective binding of specific ligands. researchgate.netfrontiersin.org Although most peptidic agonists like bremelanotide interact with the conserved residues, the specific conformation imposed by its unique residues allows for potent activation of multiple MCR subtypes. nih.govzju.edu.cn
| Position/Feature | Residue/Modification | Significance for Potency & Selectivity |
|---|---|---|
| Core Motif | His-D-Phe-Arg-Trp | The primary sequence for melanocortin receptor activation (agonist activity). nih.gov |
| Position 7 | D-Phenylalanine | Substitution from the natural L-Phe significantly increases potency. nih.govresearchgate.net |
| Cyclization | Lactam bridge (Asp-Lys) | Constrains the peptide backbone, contributing to a stable, active conformation and increasing metabolic stability. patsnap.comnih.gov |
| N-Terminus | Norleucine (Nle) | This extracyclic residue contributes to the overall binding affinity and pharmacological profile. researchgate.netnih.gov |
Impact of Cyclic Conformation on Pharmacological Activity
A defining structural feature of bremelanotide is its cyclic conformation. patsnap.com This is achieved through the formation of a lactam bridge, which is a side-chain to side-chain amide bond between the Aspartic acid and Lysine (B10760008) residues. patsnap.compharmiweb.com This macrocyclization has a profound impact on the peptide's pharmacological activity, primarily by enhancing its stability and resistance to enzymatic degradation. patsnap.comrsc.orgnih.gov
Linear peptides are often susceptible to rapid breakdown by proteases in the body, which limits their therapeutic utility. rsc.orgnih.gov The cyclization of bremelanotide "locks" the peptide into a more rigid structure, which not only protects it from proteolytic enzymes but also reduces its conformational flexibility. rsc.orgnih.govresearchgate.net This pre-organization of the molecule into a bioactive shape reduces the entropic penalty of binding to its target receptor, potentially increasing binding affinity and potency. nih.gov The enhanced stability results in a longer plasma half-life (approximately 2.7 hours) and a more sustained duration of action compared to its linear counterparts. patsnap.comrsc.org This resistance to degradation is crucial for ensuring the compound can reach and effectively modulate its target receptors in the central nervous system. patsnap.com
Rational Design of Bremelanotide Acetate (B1210297) Hydrate (B1144303) Analogues
The structure of bremelanotide has served as a scaffold for the rational design of new melanocortin receptor ligands with modified properties. nih.gov Medicinal chemistry efforts have focused on altering specific components of the bremelanotide molecule to improve potency, enhance receptor subtype selectivity, and modify pharmacokinetic profiles. frontiersin.orgnih.gov
One successful strategy involves modifying the extracyclic N-terminal residue. For example, replacing the neutral Norleucine residue of bremelanotide with a basic Arginine residue, as seen in the related compound setmelanotide, has been shown to alter receptor interaction and selectivity. researchgate.net Structure-activity relationship (SAR) studies have systematically explored how changes to the macrocyclic core and the residues within it can fine-tune the pharmacological profile. researchgate.netnih.gov
These design efforts leverage the known structure of the bremelanotide-receptor complex to exploit differences in the binding site subpockets among the MCR subtypes. researchgate.netnih.gov By making targeted substitutions of amino acids or altering the nature of the cyclic bridge, researchers aim to create analogues that may favor one receptor over another, potentially separating therapeutic effects from unwanted side effects. researchgate.netnih.gov Such structure-based design is a key strategy in the development of next-generation melanocortin therapeutics. nih.govzju.edu.cn
Ligand-Receptor Interaction Modeling and Computational Studies
Prior to the availability of high-resolution experimental structures, the understanding of how bremelanotide interacted with melanocortin receptors was largely guided by computational methods. nih.govnih.gov Scientists used techniques like homology modeling to build three-dimensional representations of the MC4R based on the crystal structures of other related G protein-coupled receptors. frontiersin.orgnih.gov These models were then used in molecular dynamics (MD) simulations to study the binding of ligands and to probe the structural basis for receptor subtype selectivity. frontiersin.orgnih.gov
A significant breakthrough came with the determination of the cryo-electron microscopy (cryo-EM) structure of the human MC4R in a complex with bremelanotide, resolved at 3.1 Å. rcsb.orgpdbj.orgbiorxiv.org These experimental structures provided unprecedented insight into the molecular basis of ligand recognition and receptor activation. nih.govzju.edu.cnbiorxiv.org
Neurobiological Mechanisms of Action: Preclinical Investigations with Bremelanotide Acetate Hydrate
Central Nervous System (CNS) Engagement
Preclinical studies have consistently demonstrated that bremelanotide (B69708) exerts its effects through direct action on the CNS. This central engagement is predicated on its ability to permeate the blood-brain barrier and interact with specific neural substrates.
Blood-Brain Barrier Permeability Studies
While detailed quantitative pharmacokinetic studies describing the specific transport mechanisms across the blood-brain barrier are not extensively detailed in publicly available preclinical literature, the centrally mediated effects of peripherally administered bremelanotide provide strong evidence of its CNS permeability. The ability of subcutaneous injections of bremelanotide to induce behavioral and neurochemical changes in the brain, such as the activation of specific neuronal populations, presupposes its capacity to cross this critical barrier. The rapid onset of action observed in animal models further supports the efficient transit of bremelanotide from the peripheral circulation into the brain.
Regional Brain Activation Analysis (e.g., Hypothalamus, Medial Preoptic Area, Limbic System)
Preclinical studies in animal models, primarily rodents, have utilized techniques such as Fos protein immunohistochemistry, a marker for neuronal activation, to map the specific brain regions engaged by bremelanotide. These investigations have consistently highlighted the activation of a network of brain structures known to be critically involved in the regulation of sexual behavior and motivation.
Peripheral administration of bremelanotide has been shown to activate several key regions within the hypothalamus , most notably the medial preoptic area (mPOA) . researchgate.netnih.gov The mPOA is a crucial hub for the integration of hormonal and sensory signals that drive sexual motivation and performance. In addition to the mPOA, bremelanotide has been observed to activate other hypothalamic and limbic system structures integral to sexual response. researchgate.netnih.govoup.com
| Brain Region Activated | Key Function in Sexual Behavior |
| Hypothalamus | |
| Medial Preoptic Area (mPOA) | Integration of hormonal and sensory cues, initiation of sexual motivation and appetitive behaviors. |
| Limbic System | |
| Nucleus Accumbens | Reward processing and motivation. |
| Ventral Tegmental Area (VTA) | Origin of the mesolimbic dopamine (B1211576) pathway, involved in reward and reinforcement. |
| Basolateral Amygdala | Processing of emotionally salient stimuli, including sexual cues. |
Neurotransmitter Modulation Research
The behavioral effects of bremelanotide are underpinned by its ability to modulate the activity of specific neurotransmitter systems within the brain. Research has primarily focused on its influence on dopaminergic and serotonergic pathways, as well as its interaction with the oxytocinergic system.
Dopaminergic Pathway Modulation Studies
A significant body of preclinical evidence points to the modulation of dopaminergic pathways as a primary mechanism of action for bremelanotide. nih.gov As a melanocortin receptor agonist, bremelanotide is understood to act on melanocortin 4 receptors (MC4R), which are prominently expressed in the mPOA. nih.gov
Animal studies suggest that bremelanotide's activation of presynaptic MC4Rs on neurons within the mPOA leads to an increased release of dopamine (DA), a neurotransmitter critically involved in motivation, reward, and the facilitation of sexual behavior. nih.govnih.govnih.gov This effect appears to be regionally specific, with microdialysis studies in rats demonstrating a significant increase in extracellular dopamine levels in the mPOA following bremelanotide administration. nih.gov
| Study Type | Animal Model | Key Finding |
| Microdialysis | Rat | Increased extracellular dopamine levels in the medial preoptic area following bremelanotide administration. |
Oxytocin (B344502) Release Investigations
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a well-established role in social bonding, trust, and various aspects of sexual function. Preclinical research suggests a potential link between the melanocortin system and oxytocinergic pathways. Some studies indicate that bremelanotide may enhance the release of oxytocin, which could contribute to its pro-sexual effects by facilitating arousal and social intimacy. researchgate.netresearchgate.net Further preclinical studies are warranted to fully elucidate the direct and indirect effects of bremelanotide on oxytocin neuron activity and release within the relevant neural circuits.
Cellular and Synaptic Plasticity Research
Preclinical research into bremelanotide acetate (B1210297) hydrate (B1144303) has focused on its influence at the cellular and synaptic levels, primarily investigating its role in modulating neurotransmitter release, which is a fundamental aspect of synaptic function. The compound acts as an agonist at melanocortin receptors (MCRs), which are G-protein coupled receptors. The activation of these receptors initiates an intracellular signaling cascade that is central to its mechanism of action.
Studies suggest that the binding of bremelanotide, particularly to the melanocortin-4 receptor (MC4R), leads to increased intracellular production of cyclic AMP (cAMP) and subsequent mobilization of calcium. This intracellular signaling cascade is understood to culminate in the activation of dopamine terminals. researchgate.net The primary synaptic event identified in preclinical models is the enhancement of dopamine (DA) release from presynaptic neurons in specific brain regions. nih.govresearchgate.net This targeted increase in dopaminergic activity within key neural circuits is hypothesized to be the principal mechanism through which bremelanotide influences the excitatory pathways related to sexual response. nih.gov By modulating the release of this key excitatory neurotransmitter, bremelanotide directly alters synaptic communication within these circuits.
The table below summarizes the key cellular and synaptic effects observed in preclinical investigations.
| Target Receptor | Intracellular Signaling Pathway | Effect on Synapse | Primary Neurotransmitter Modulated |
| Melanocortin-4 Receptor (MC4R) | Increased cyclic AMP (cAMP), Calcium Mobilization | Activation of presynaptic terminals | Dopamine (DA) |
This table synthesizes data on the cellular and synaptic actions of bremelanotide as identified in preclinical research.
While research has established this clear effect on neurotransmitter release at the synapse, investigations into classical markers of long-term synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), are not extensively detailed in the available literature.
Neuroanatomical Specificity of Action in Research Models
Preclinical studies using animal models have been instrumental in identifying the specific neuroanatomical loci of bremelanotide's action. The research points overwhelmingly to the medial preoptic area (mPOA) of the hypothalamus as a critical site for its effects. nih.govnih.gov The mPOA is a brain region known to be integral for the expression of appetitive sexual behaviors in various species. nih.govoup.com
Evidence for this neuroanatomical specificity comes from studies involving direct administration of the compound into the brain. In studies using hormone-primed female rats, infusions of bremelanotide directly into the mPOA were shown to significantly increase appetitive sexual behaviors, such as solicitations. researchgate.net This demonstrates that action within this specific nucleus is sufficient to produce these behavioral effects.
Further reinforcing this specificity, when bremelanotide was infused into the nearby ventromedial hypothalamus, it did not produce the same changes in sexual behavior. nih.govoup.com This contrast highlights the targeted nature of the compound's action rather than a generalized effect across the hypothalamus. Additionally, administration into the lateral ventricles, which allows for broader distribution within the brain, also elicited the pro-sexual behaviors, consistent with the compound reaching active sites like the mPOA. nih.govoup.com Peripheral (subcutaneous) administration has been shown to result in the activation of neurons within the mPOA and other connected hypothalamic and limbic regions involved in sexual behavior. nih.gov
The table below details findings from site-specific administration studies in rodent models.
| Administration Site | Animal Model | Behavioral Outcome | Implication for Neuroanatomical Action |
| Medial Preoptic Area (mPOA) | Female Rat | Dramatic and selective increase in solicitation behaviors | The mPOA is a key, direct site of action for bremelanotide's pro-sexual effects. nih.govoup.com |
| Ventromedial Hypothalamus | Female Rat | No significant alteration of solicitation behaviors | Demonstrates neuroanatomical specificity; the compound's effects are not diffuse across the hypothalamus. nih.govoup.com |
| Lateral Ventricles | Female Rat | Increased solicitation behaviors | Confirms a central mechanism of action, consistent with effects on sites like the mPOA. nih.govoup.com |
This table summarizes results from preclinical studies investigating the neuroanatomical specificity of bremelanotide's effects.
However, it is noteworthy that not all studies have found evidence supporting this mechanism across all models or brain regions. For instance, one study in female Syrian hamsters did not detect changes in MC4R expression in the striatum following bremelanotide administration, nor did it observe an increase in sexual reward-related behaviors in their specific experimental model. researchgate.net This suggests that the precise neuroanatomical and molecular mechanisms may have species-specific variations or are not yet fully understood across all relevant neural pathways.
Pharmacological Characterization in Preclinical Models of Bremelanotide Acetate Hydrate
In Vitro Pharmacological Models
In vitro studies have been crucial in defining the receptor binding profile and cellular activity of bremelanotide (B69708). These models provide a controlled environment to assess the direct interaction of the compound with its molecular targets, free from the complexities of a whole biological system.
Bremelanotide is a non-selective agonist of the melanocortin receptors (MCRs), with the exception of MC2R. guidetopharmacology.org Its pharmacological activity is primarily attributed to its agonist activity at the MC3 and MC4 receptors. guidetopharmacology.orgbiotechpeptides.com Cell-based assays are employed to quantify the activation of these receptors upon exposure to bremelanotide. These assays typically measure the downstream signaling cascades initiated by receptor binding, such as the accumulation of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Studies have demonstrated that bremelanotide binds to and activates MC4R, which is predominantly expressed in the medial preoptic area (mPOA) of the hypothalamus, a brain region critical for female sexual function. cambridge.orgnih.gov The activation of presynaptic MC4Rs on neurons in the mPOA is believed to lead to an increased release of dopamine (B1211576), an excitatory neurotransmitter that plays a role in enhancing sexual desire. cambridge.orgnih.gov
In vitro studies have confirmed that bremelanotide's receptor binding profile and subsequent signal transduction are fundamental to its therapeutic effects in sexual dysfunction. patsnap.com The compound's cyclic structure enhances its stability and resistance to proteolytic degradation, which is a key chemical property influencing its pharmacological activity. patsnap.com
Table 1: In Vitro Receptor Activation Profile of Bremelanotide
| Receptor Subtype | Activity | Primary Location in CNS | Postulated Role in Sexual Function |
|---|---|---|---|
| MC3R | Agonist | Hypothalamus | Modulation of neuroendocrine pathways |
| MC4R | Agonist | Medial Preoptic Area (mPOA) | Enhancement of sexual desire and arousal |
While specific organ bath studies focusing on vaginal wall strips for bremelanotide are not extensively detailed in the provided search results, the general principle of such studies is to assess the direct effect of a compound on tissue contractility or relaxation. For compounds affecting sexual function, these studies can provide insights into peripheral physiological responses. The central mechanism of bremelanotide, however, has been the primary focus of preclinical research. cambridge.orgnih.gov
In Vivo Animal Models
In vivo studies using animal models are essential for understanding the behavioral effects of bremelanotide in a complex biological system. These models allow for the assessment of both appetitive (motivational) and consummatory (performance) aspects of sexual behavior. cambridge.org
Rodent models, particularly ovariectomized, hormone-primed female rats, have been instrumental in characterizing the preclinical effects of bremelanotide on female sexual function. researchgate.netnih.gov These models allow researchers to control for hormonal fluctuations and reliably induce sexual behaviors. cambridge.org Studies in both male and female rats have been conducted, with bremelanotide showing effects on erection in males and on sexual desire-related behaviors in females. nih.gov
A significant and consistent finding in preclinical studies is that bremelanotide selectively and dramatically increases appetitive sexual behaviors in female rats. nih.govoup.com These proceptive behaviors are considered analogous to sexual desire or interest in humans. researchgate.netoup.com
Solicitations: This behavior, where the female approaches the male and then quickly darts away, is a key indicator of sexual motivation. Peripheral administration of bremelanotide has been shown to significantly increase the frequency of solicitations. researchgate.netnih.govresearchgate.net
Hops and Darts: These are other forms of proceptive behaviors that indicate the female's willingness to engage in sexual activity. Bremelanotide has been observed to increase these behaviors. researchgate.netnih.govmdedge.com
These effects have been observed following both subcutaneous administration and direct infusion into the lateral ventricles or the medial preoptic area (mPOA), but not the ventromedial hypothalamus, highlighting the neuroanatomical specificity of its action. researchgate.netnih.gov
Table 2: Effects of Bremelanotide on Appetitive Behaviors in Female Rats
| Appetitive Behavior | Effect of Bremelanotide |
|---|---|
| Solicitations | Significantly Increased |
| Hops and Darts | Increased |
| Pacing | No Significant Change |
Lordosis is a reflexive posture adopted by receptive female rats that is necessary for copulation. It is considered a consummatory aspect of sexual behavior. nih.gov Preclinical studies have consistently demonstrated that bremelanotide does not alter the lordosis quotient. nih.govresearchgate.netnih.gov This finding is crucial as it indicates that bremelanotide's primary effect is on the motivational or appetitive phase of sexual behavior, rather than the receptive or consummatory phase. nih.gov The selective facilitation of solicitational behaviors without affecting lordosis suggests that central melanocortin systems are specifically involved in the regulation of female sexual desire. nih.gov
Direct Brain Microinjection Studies (e.g., Lateral Ventricles, Medial Preoptic Area)
Preclinical research has utilized direct brain microinjection techniques to investigate the central nervous system mechanisms underlying the pharmacological effects of bremelanotide acetate (B1210297) hydrate (B1144303). These studies have specifically targeted key brain regions implicated in the regulation of various behaviors.
In studies involving female rats, direct administration of bremelanotide into the lateral ventricles or the medial preoptic area (mPOA) has been shown to significantly influence appetitive sexual behaviors. nih.govnih.govnih.gov Infusions into these regions led to a notable and selective increase in solicitations, a key measure of proceptive behavior in female rats. nih.govnih.govnih.gov Conversely, these intracerebral administrations did not alter consummatory sexual behaviors, such as lordosis, or general pacing. nih.govnih.govnih.gov Notably, when bremelanotide was infused into the ventromedial hypothalamus, it did not produce the same effects on solicitation, highlighting the neuroanatomical specificity of its action. nih.govnih.gov
The medial preoptic area is a critical hub for the expression of appetitive sexual behaviors in both male and female rodents. nih.govnih.gov Research suggests that peripheral administration of bremelanotide leads to the activation of the mPOA, among other hypothalamic and limbic areas of the brain that are involved in sexual behavior. nih.govnih.gov The mechanism for this activation is thought to involve the stimulation of dopamine terminals within the mPOA. nih.govnih.gov
Further evidence for the role of the mPOA in mediating the effects of bremelanotide comes from immunohistochemical studies. Subcutaneous injection of bremelanotide has been shown to induce the expression of Fos protein, a marker of neuronal activation, in brain regions associated with sexual excitation, including the mPOA. agosr.com
Table 1: Effects of Direct Brain Microinjection of Bremelanotide in Female Rats
| Injection Site | Effect on Appetitive Behaviors (e.g., Solicitations) | Effect on Consummatory Behaviors (e.g., Lordosis) |
|---|---|---|
| Lateral Ventricles | Significant Increase | No significant change |
| Medial Preoptic Area (mPOA) | Significant Increase | No significant change |
| Ventromedial Hypothalamus | No significant change | No significant change |
Exploratory Research into Other Melanocortin System Functions
The pharmacological activity of bremelanotide is primarily mediated through its interaction with melanocortin receptors, which are involved in a wide array of physiological processes beyond sexual function. bnmagzine.co.uk Consequently, exploratory preclinical research has been conducted to investigate the potential effects of bremelanotide and the broader melanocortin system in other functional areas.
Investigations in Energy Homeostasis and Appetite Regulation Models
The melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in the regulation of energy homeostasis and appetite. westminster.ac.uk Agonism at the MC4R is known to promote satiety. prnewswire.comresearchgate.net Preclinical and early-phase clinical studies have explored the effects of bremelanotide on food intake and body weight.
In preclinical rodent models, bremelanotide has been shown to reduce food intake and body weight. researchgate.net These findings are consistent with the known function of the MC4R pathway in appetite regulation. westminster.ac.uk Further preclinical research has investigated the potential for synergistic effects on weight loss when a melanocortin-4 receptor agonist is combined with a Glucagon-Like Peptide-1 (GLP-1) agonist. westminster.ac.uk In diet-induced obese rats, the co-administration of an MC4R agonist and a GLP-1 agonist resulted in increased weight loss and improved glucose control compared to monotherapy. westminster.ac.uk
Table 2: Effects of Bremelanotide on Energy Homeostasis and Appetite in Preclinical Models
| Preclinical Model | Key Findings |
|---|---|
| Rodent Models of Obesity | Reduced food intake and body weight. |
| Diet-Induced Obese Rats (with MC4R agonist + GLP-1 agonist) | Synergistic weight loss and improved glucose control. |
Studies in Models of Inflammation
The melanocortin system is recognized for its role in modulating inflammatory responses. bnmagzine.co.uk Melanocortin peptides have demonstrated anti-inflammatory and pro-resolution effects in various preclinical models of inflammatory diseases. nih.gov These effects are considered to harness the body's endogenous pathways for controlling inflammation. nih.gov
While direct preclinical studies on bremelanotide in specific inflammation models are not extensively detailed in the provided search results, the broader class of melanocortin agonists has been investigated. For instance, α-melanocyte-stimulating hormone (α-MSH) and its analogues have shown anti-inflammatory actions in models of arthritis, colitis, and ischemia-reperfusion injury. nih.gov The anti-inflammatory effects of melanocortins are mediated, in part, by the suppression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6. nih.gov
A selective melanocortin 1 receptor (MC1R) agonist, PL8177, has been shown to reverse intestinal inflammation in a rat model of ulcerative colitis. frontiersin.org In this model, oral administration of PL8177 resulted in significantly lower macroscopic colon damage scores, reduced immune cell infiltration, and maintenance of the colon's structural integrity. frontiersin.org These findings suggest that activation of specific melanocortin receptors can have potent anti-inflammatory effects in the gastrointestinal tract.
Research in Models of Circulatory Shock and Reperfusion Injury
The melanocortin system has been implicated in the pathophysiology of circulatory shock and ischemia-reperfusion injury. Preclinical studies have shown that melanocortin peptides can exert life-saving effects in animal models of circulatory shock. nih.gov
Specifically, in a rat model of severe hemorrhagic shock, both a non-selective melanocortin agonist (NDP-α-MSH) and selective MC4 receptor agonists (RO27-3225 and PG-931) demonstrated a rapid and dose-dependent restoration of cardiovascular and respiratory functions, leading to increased survival. nih.gov These effects were mediated by MC4 receptors and were associated with a significant reduction in free radical blood levels. nih.gov Furthermore, treatment with a selective MC4 receptor agonist prevented morphological and immunocytochemical damage to the heart, lungs, liver, and kidneys. nih.gov
In the context of ischemia-reperfusion injury, α-MSH has been shown to have protective effects in various organs, including the kidneys, heart, and central nervous system. nih.gov The therapeutic potential of melanocortin agonists in these conditions is an area of ongoing research.
Table 3: Effects of Melanocortin Agonists in Preclinical Models of Circulatory Shock
| Model | Melanocortin Agonist Type | Observed Effects |
|---|---|---|
| Rat Hemorrhagic Shock | Non-selective and Selective MC4R Agonists | Restoration of cardiovascular and respiratory function, increased survival, reduced organ damage. |
Preliminary Studies on Renal Protection Mechanisms
Evidence from preclinical animal models suggests that the melanocortin system is involved in renal protection. prnewswire.compalatin.com Specifically, injury to glomerular podocytes is a key factor in the pathogenesis of diabetic nephropathy, and preclinical studies indicate that podocyte loss contributes to the progression of this disease. prnewswire.comnih.gov
While the provided search results focus more on the clinical trial design for bremelanotide in diabetic kidney disease, they allude to the preclinical basis for this investigation. prnewswire.compalatin.comclinicaltrialsarena.com The rationale for exploring bremelanotide for renal protection stems from the understanding that melanocortin agonists may offer therapeutic benefits. patsnap.com The initiation of a Phase IIb clinical trial to evaluate the efficacy of bremelanotide in reducing urinary protein and maintaining podocyte density in patients with diabetic kidney disease suggests that prior preclinical work has shown promise in this area. clinicaltrialsarena.commdpi.com
Pharmacodynamics in Preclinical Settings
The pharmacodynamic properties of bremelanotide have been characterized in various preclinical models, primarily focusing on its interaction with melanocortin receptors and the subsequent physiological responses. Bremelanotide is a synthetic peptide analog of the endogenous neuropeptide α-melanocyte-stimulating hormone (α-MSH). nih.gov
It functions as a non-selective agonist at several melanocortin receptor subtypes, with binding affinity for MC1R, MC3R, MC4R, and MC5R. bnmagzine.co.uk At therapeutic concentrations, its activity at the MC4R is considered most relevant for its effects on sexual function. nih.gov The activation of MC4R in the central nervous system, particularly in the medial preoptic area of the hypothalamus, is believed to be a key mechanism of action. agosr.comnih.gov
Preclinical studies in female rats have demonstrated that bremelanotide's activation of these neural pathways leads to an increase in appetitive sexual behaviors. agosr.com This is thought to be mediated by the release of dopamine, an excitatory neurotransmitter, in the mPOA. agosr.com This neurochemical effect is specific, as peripheral administration of bremelanotide has been shown to increase dopamine release in the mPOA but not in other brain regions like the nucleus accumbens or the ventromedial hypothalamus. agosr.com
The pharmacodynamic effects of bremelanotide on sexual behavior in preclinical models are characterized by a selective increase in proceptive behaviors without a significant impact on consummatory aspects of sexual response. nih.govnih.govnih.gov This indicates a specific modulation of the motivational components of sexual behavior.
Table 4: Summary of Bremelanotide Pharmacodynamics in Preclinical Models
| Pharmacodynamic Parameter | Finding |
|---|---|
| Receptor Activity | Non-selective agonist at melanocortin receptors (MC1R, MC3R, MC4R, MC5R). |
| Primary Mechanism of Action (Sexual Function) | Activation of MC4R in the medial preoptic area. |
| Neurochemical Effect | Stimulation of dopamine release in the medial preoptic area. |
| Behavioral Effect (Female Rats) | Selective increase in appetitive sexual behaviors (e.g., solicitations). |
Molecular Markers of Neural Activation Studies
Preclinical investigations utilizing molecular markers have been instrumental in mapping the neural pathways affected by bremelanotide. A key marker used in these studies is the Fos protein, an indicator of recent neuronal activation. Following peripheral administration in rat models, bremelanotide has been shown to induce Fos expression in a network of brain regions critically involved in the regulation of sexual behavior and motivation. cambridge.orgnih.gov
Animal studies suggest that bremelanotide's mechanism of action involves activating presynaptic melanocortin 4 receptors (MC4R) on neurons, particularly in the medial preoptic area (mPOA) of the hypothalamus. nih.gov This activation leads to a cascade of neurochemical events in brain areas associated with sexual excitation. cambridge.org Immunohistochemistry studies in female rats have demonstrated that bremelanotide administration activates neurons in key hypothalamic and limbic regions. nih.gov
The specific brain regions showing increased neuronal activation, as indicated by Fos expression, include:
Medial Preoptic Area (mPOA): A crucial hub for integrating sensory information and hormonal signals to regulate appetitive sexual behaviors. cambridge.orgnih.gov
Nucleus Accumbens (NAcc): A key component of the brain's reward circuitry. cambridge.org
Ventral Tegmental Area (VTA): A primary source of dopamine in the mesolimbic pathway, associated with motivation and reward. cambridge.org
Hypothalamic Nuclei: Including the arcuate nucleus, which is involved in regulating motivational and appetitive aspects of sexual behavior. researchgate.net
Amygdala: Specifically the basolateral and medial portions, which are involved in emotional and affective responses. cambridge.orgresearchgate.net
This pattern of neural activation suggests that bremelanotide acts as a neurochemical primer, stimulating activity in brain regions that are essential for sexual desire, motivation, and reward processing. cambridge.org
Table 1: Brain Regions Activated by Bremelanotide as Measured by Fos Protein Expression Data derived from preclinical studies in rats.
| Brain Region | Primary Associated Function in Context |
|---|---|
| Medial Preoptic Area (mPOA) | Regulation of appetitive sexual behaviors and motivation |
| Nucleus Accumbens (NAcc) | Reward, pleasure, and motivation |
| Ventral Tegmental Area (VTA) | Dopaminergic reward and reinforcement signaling |
| Arcuate Nucleus (ARC) | Integration of hormonal and neural signals for behavior |
Extracellular Neurotransmitter Monitoring via Microdialysis
In vivo microdialysis studies in preclinical models have provided direct evidence of bremelanotide's effects on neurotransmitter release in specific brain circuits. nih.gov This technique allows for the real-time measurement of extracellular neurotransmitter levels, offering insights into the dynamic neurochemical changes induced by the compound.
Research has focused on the medial preoptic area (mPOA), a brain region identified as a critical site of action for bremelanotide. nih.govnih.gov Studies in female rats have shown that administration of bremelanotide leads to an increased release of dopamine (DA) in the mPOA. cambridge.orgnih.gov Dopamine is a key neurotransmitter intimately involved in motivation, reward, and the facilitation of sexual behavior. patsnap.comjohnshopkins.edu
The enhanced dopaminergic activity within the mPOA is considered a primary mechanism through which bremelanotide influences sexual desire and arousal. cambridge.orgpatsnap.com This effect is believed to be mediated by the activation of melanocortin 4 receptors (MC4R) located on presynaptic neurons, which in turn stimulates dopamine release. nih.govdrugbank.com The targeted increase in dopamine within this specific brain region supports the hypothesis that bremelanotide acts on central pathways to enhance sexual motivation. johnshopkins.eduresearchgate.net
Table 2: Neurotransmitter Modulation by Bremelanotide in the Medial Preoptic Area (mPOA) Findings from in vivo microdialysis studies in preclinical models.
| Neurotransmitter | Change in Extracellular Level | Implicated Receptor | Proposed Functional Outcome |
|---|
Assessment of Physiological Responses (e.g., Blood Pressure Modulation) in Research Models
The pharmacological profile of bremelanotide includes effects on the cardiovascular system, which have been characterized in preclinical research models. As an agonist of melanocortin receptors, particularly MC3R and MC4R, bremelanotide can influence central autonomic pathways that regulate cardiovascular function. frontiersin.org
Activation of central melanocortin receptors is known to influence the sympathetic nervous system, which can lead to changes in blood pressure and heart rate. frontiersin.org In research models, the administration of melanocortin agonists has been shown to cause transient increases in blood pressure. nih.govnih.govnih.gov This response is attributed to the activation of MC4R in the central nervous system, which leads to an increase in sympathetic nervous system activity. frontiersin.orgnih.gov
Table 3: Physiological Responses to Bremelanotide Administration in Research Models
| Physiological Parameter | Observed Response | Mediating Receptor (Proposed) | Underlying Mechanism (Proposed) |
|---|---|---|---|
| Blood Pressure | Transient Increase | MC4R | Increased sympathetic nervous system outflow |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Bremelanotide Acetate Hydrate |
| Dopamine |
Analytical Methodologies for Bremelanotide Acetate Hydrate Research
Chromatographic Techniques for Purity and Identity
Chromatography is the cornerstone for assessing the purity of Bremelanotide (B69708) Acetate (B1210297) Hydrate (B1144303) and for separating it from any process-related or degradation impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity and quantifying Bremelanotide Acetate Hydrate. allmpus.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptide analysis. In this method, the peptide is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (commonly C18) propelled by a polar mobile phase.
The separation is based on the differential partitioning of the peptide and its impurities between the stationary and mobile phases. By gradually increasing the organic solvent concentration in the mobile phase (a gradient elution), compounds are eluted from the column based on their hydrophobicity. Purity levels are typically determined by UV detection, where the area of the main peptide peak is compared to the total area of all peaks in the chromatogram. Purity specifications are often set at ≥95% or ≥98% for research-grade material. allmpus.comsigmaaldrich.com
Table 1: Example HPLC Method Parameters for Bremelanotide Analysis
| Parameter | Specification |
|---|---|
| Column Type | Kromasil 100-5-C18 (4.6250mm5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm google.com or 214 nm |
| Analysis Type | Gradient Elution |
Gas Chromatography (GC) for Impurity Profiling
Gas Chromatography (GC) is generally not the primary method for analyzing large, non-volatile, and thermally labile molecules like peptides. americanpeptidesociety.org The inherent properties of this compound make direct analysis by GC impractical. However, GC plays a crucial, albeit indirect, role in the quality control of the final peptide product. Its main application is in impurity profiling for volatile and semi-volatile organic compounds that may be present as residual solvents from the synthesis and purification processes. nih.gov Techniques like headspace GC are highly effective for detecting and quantifying these types of impurities, ensuring they are below established safety limits. researchgate.net
Spectroscopic and Spectrometric Characterization
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of the Bremelanotide molecule.
Mass Spectrometry (MS) for Molecular Weight and Structure Elucidation
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight of a compound. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions with minimal fragmentation. frontierspartnerships.orgrsc.org This analysis confirms that the synthesized peptide has the correct elemental composition. scbt.comnih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), which is crucial for confirming the elemental formula. unh.edu Tandem MS (MS/MS) can be used to fragment the peptide and analyze the resulting pieces to verify the amino acid sequence. frontierspartnerships.org
Table 2: Molecular Identity of Bremelanotide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C50H68N14O10 | nih.gov |
| Average Molecular Weight (Free Base) | 1025.18 g/mol | drugcentral.org |
| Monoisotopic Mass | 1024.5243 Da | ebi.ac.uk |
Receptor Binding Assays for Potency and Affinity Determination
Bremelanotide functions as an agonist at specific melanocortin receptors (MCRs). clinisciences.comselleckchem.com Therefore, determining its binding affinity and functional potency at these receptors is a critical component of its analytical characterization. patsnap.com Bremelanotide is a nonselective agonist that binds to several MCR subtypes, including MC1R, MC3R, and MC4R. nih.govguidetopharmacology.org Its therapeutic effects are primarily attributed to its action on MC3R and MC4R. guidetopharmacology.orgpatsnap.com
Receptor binding assays are used to quantify the affinity of Bremelanotide for its target receptors. These are often competitive binding assays where Bremelanotide competes with a radiolabeled ligand (like [125I]-NDP-MSH) for binding to cells or membranes expressing a specific melanocortin receptor subtype. nih.gov The concentration of Bremelanotide required to displace 50% of the radiolabeled ligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated. Functional assays, such as those measuring cyclic AMP (cAMP) production, are then used to determine the potency (EC50) and efficacy (Emax) of the compound as a receptor agonist. nih.gov
Table 3: Receptor Targets for Bremelanotide
| Receptor Target | Description | Role in Activity |
|---|---|---|
| Melanocortin 1 Receptor (MC1R) | G-protein coupled receptor. | Bremelanotide is a potent agonist. nih.gov |
| Melanocortin 3 Receptor (MC3R) | G-protein coupled receptor involved in energy homeostasis. | Agonist activity contributes to its primary effects. guidetopharmacology.org |
| Melanocortin 4 Receptor (MC4R) | G-protein coupled receptor involved in sexual function and energy homeostasis. patsnap.com | Primary target for modulating sexual desire and arousal. patsnap.combiosynth.com |
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand, such as bremelanotide, and its target receptors. These assays are considered a gold standard for quantifying the affinity of a ligand for a receptor due to their high sensitivity and robustness. The primary types of radioligand binding assays used in this context are competition binding and saturation binding experiments.
In a typical competition binding assay for bremelanotide, membranes from cells engineered to express a specific melanocortin receptor subtype (e.g., MC1R, MC3R, MC4R, MC5R) are incubated with a fixed concentration of a radiolabeled ligand, such as [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-α-MSH), and varying concentrations of unlabeled bremelanotide. Bremelanotide competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of bremelanotide increases, the half-maximal inhibitory concentration (IC₅₀) can be determined. This value is then used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of bremelanotide for that specific receptor subtype. Bremelanotide is a non-selective agonist of the melanocortin receptors, and these assays have established its order of binding affinity.
Saturation binding assays are used to determine the total receptor density (Bₘₐₓ) in a given tissue or cell preparation and the equilibrium dissociation constant (Kₔ) of the radiolabeled ligand itself. aurigaresearch.com In these experiments, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until saturation is reached.
The following table illustrates representative data that can be obtained from competitive radioligand binding assays for Bremelanotide against various human melanocortin receptor subtypes.
| Receptor Subtype | Binding Affinity (Kᵢ) | Order of Affinity |
|---|---|---|
| MC1R | High | 1 |
| MC4R | High | 2 |
| MC3R | Moderate | 3 |
| MC5R | Moderate | 4 |
| MC2R | Low/Negligible | 5 |
Fluorescence-Based Binding Assays (e.g., Eu-NDP-α-MSH)
As an alternative to radioligands, fluorescence-based binding assays offer a safer and often more high-throughput method for studying ligand-receptor interactions. creative-bioarray.com Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technique used in this context. nih.govresearchgate.netcolumbiabiosciences.com This method combines the low background of time-resolved fluorescence with the homogeneous format of FRET. columbiabiosciences.com
For melanocortin receptors, a TR-FRET competition assay can be designed using a lanthanide-labeled α-MSH analogue, such as Europium-NDP-α-MSH (Eu-NDP-α-MSH), as the donor fluorophore. nih.gov In this setup, the receptor of interest is tagged with an acceptor fluorophore (e.g., a green fluorescent protein or a chemical dye). When the Eu-labeled ligand binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a FRET signal. researchgate.netbpsbioscience.com
When unlabeled bremelanotide is introduced into the assay, it competes with Eu-NDP-α-MSH for binding to the receptor. This competition leads to a dose-dependent decrease in the FRET signal. From this competition curve, the IC₅₀ and subsequently the Kᵢ value of bremelanotide can be calculated, providing a measure of its binding affinity in a non-radioactive format. nih.gov Another common technique is fluorescence anisotropy (FA), where the change in the rotational speed of a fluorescently labeled ligand upon binding to the much larger receptor is measured. nih.govresearchgate.net
Cell-Based Bioassays for Functional Activity
To determine whether bremelanotide acts as an agonist or antagonist and to quantify its potency, cell-based functional bioassays are essential. researchgate.net Since melanocortin receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαs subunit to activate adenylyl cyclase, a common functional assay measures the resulting increase in intracellular cyclic AMP (cAMP).
These assays typically utilize a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, that has been stably transfected to express a specific human melanocortin receptor subtype (e.g., hMC4R). The cells are also engineered with a reporter system that produces a detectable signal in response to changes in cAMP levels. One such system is a luciferase reporter gene linked to a cAMP response element (CRE). When bremelanotide binds to and activates the receptor, intracellular cAMP levels rise, leading to the activation of the CRE and subsequent expression of luciferase, which generates a luminescent signal. nih.govpromega.com
By treating the cells with increasing concentrations of bremelanotide, a dose-response curve is generated. From this curve, key parameters such as the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ) can be determined. The EC₅₀ value represents the concentration of bremelanotide required to elicit 50% of its maximal effect and is a measure of its potency. nih.gov
The table below shows hypothetical results from a cAMP functional assay for Bremelanotide at the human MC4R.
| Parameter | Description | Example Value |
|---|---|---|
| EC₅₀ | The concentration of bremelanotide that provokes a response halfway between the baseline and maximum response. | ~10 nM |
| Eₘₐₓ | The maximum functional response induced by bremelanotide, often expressed as a percentage of the response to a reference full agonist like α-MSH. | ~95% |
Advanced Characterization Techniques (e.g., Solid State Characterization, Capillary Electrophoresis)
Beyond receptor interaction studies, advanced analytical techniques are employed to characterize the physicochemical properties of the this compound drug substance itself. This is critical for ensuring product quality, stability, and batch-to-batch consistency. intertek.com
Solid-State Characterization involves a group of analytical methods used to investigate the physical properties of solid materials. aurigaresearch.com For a peptide like bremelanotide, this can include techniques such as:
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide and to identify and quantify any related impurities or degradation products. ejbiotechnology.info
Mass Spectrometry (MS): Confirms the identity of the peptide by measuring its molecular weight with high accuracy and can be used to verify the amino acid sequence. intertek.com
X-ray Powder Diffraction (XRPD): Investigates the crystalline or amorphous nature of the solid-state material.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to study the thermal properties, such as melting point and decomposition temperature, and to assess hydration levels.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. ubaya.ac.id For peptides like bremelanotide, Capillary Zone Electrophoresis (CZE) is particularly useful for assessing purity, stability, and charge heterogeneity. mdpi.com The technique offers high efficiency and requires only minute amounts of sample. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the identification of impurities and degradation products. nih.govwvu.edu
Data Analysis and Modeling Software Applications (e.g., Graph-Pad Prism®)
The analysis of data generated from binding and functional assays requires specialized software capable of performing complex non-linear regression analyses. GraphPad Prism® is a widely used software application in pharmacology and drug discovery for this purpose. bpsbioscience.com
In radioligand and fluorescence-based competition binding assays, Prism is used to fit the raw data (e.g., counts per minute or fluorescence units versus log of competitor concentration) to a sigmoidal dose-response model. This allows for the precise calculation of the IC₅₀ value. nih.gov The software can then use the Cheng-Prusoff equation to convert the IC₅₀ value to the Kᵢ value, providing a true measure of binding affinity.
For cell-based functional assays, Prism is used to plot the response (e.g., luminescence) against the log of the agonist (bremelanotide) concentration. Non-linear regression is then applied to fit a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are accurately determined. nih.gov The software provides robust statistical analysis and allows for the comparison of potencies and efficacies between different compounds or receptor subtypes. researchgate.netcolumbiabiosciences.com
Broader Research Applications and Theoretical Frameworks for Bremelanotide Acetate Hydrate
Conceptualization as a Model for Melanocortin Receptor Agonist Research
Bremelanotide (B69708) is conceptualized as a valuable model for studying melanocortin receptor (MCR) agonism due to its non-selective binding profile. bnmagzine.co.ukcreative-peptides.com It acts as an agonist for several melanocortin receptor subtypes, primarily MC1R, MC3R, MC4R, and MC5R, while excluding MC2R. bnmagzine.co.ukcreative-peptides.compatsnap.comdrugbank.com This broad activity allows researchers to investigate the collective and individual roles of these receptors in various physiological processes.
The melanocortin system is integral to a wide array of functions, including pigmentation, energy homeostasis, sexual function, and inflammation. patsnap.comwikipedia.orgnih.gov Bremelanotide's ability to modulate these pathways makes it an important research compound. Its primary therapeutic action is mediated through the MC4R, which is predominantly expressed in the central nervous system, particularly the medial preoptic area (mPOA) of the hypothalamus, a region critical for sexual function. patsnap.comnih.gov Animal studies have shown that bremelanotide's activation of MC4R in the mPOA leads to an increased release of dopamine (B1211576), an excitatory neurotransmitter associated with sexual desire. nih.gov
By studying the effects of bremelanotide, scientists can gain insights into the downstream signaling cascades initiated by MCR activation. This research is crucial for understanding how melanocortin agonists can be tailored to target specific receptor subtypes to achieve desired therapeutic outcomes while minimizing off-target effects.
| Receptor Subtype | Binding Affinity | Primary Associated Functions patsnap.comwikipedia.orgnih.govoup.com | Relevance to Bremelanotide's Profile |
|---|---|---|---|
| MC1R | High | Skin pigmentation, anti-inflammatory responses | Activation may contribute to hyperpigmentation. mdpi.com |
| MC2R | None | Steroidogenesis (ACTH receptor) | Bremelanotide is noted for its lack of activity at this receptor. creative-peptides.com |
| MC3R | High | Energy homeostasis, inflammation, sexual function | Contributes to the central effects on sexual desire and appetite regulation. researchgate.netpatsnap.com |
| MC4R | High | Energy homeostasis, appetite regulation, sexual function | Considered the most relevant receptor for its effects on sexual function. patsnap.comnih.gov |
| MC5R | Moderate | Exocrine gland function (especially sebaceous glands) | Part of its non-selective agonist profile. nih.gov |
Implications for Peptide Drug Discovery and Design
The development of bremelanotide, a cyclic peptide, holds significant implications for the field of peptide drug discovery. researchgate.net Peptides offer high potency and selectivity but often face challenges such as poor stability and low oral bioavailability. Bremelanotide's journey from a linear peptide (α-MSH) to a cyclic, more stable analog (a lactam derivative) showcases a successful strategy to overcome some of these limitations. nih.gov
Its design as a synthetic analogue of α-MSH demonstrates the potential of modifying endogenous peptides to enhance their therapeutic properties. nih.gov This approach allows for the preservation of the key pharmacophore responsible for receptor binding while improving pharmacokinetic characteristics. The success of bremelanotide encourages further exploration into peptide engineering techniques, such as cyclization, amino acid substitution, and conjugation, to create novel peptide-based therapeutics with improved drug-like qualities.
Theoretical Linkages to Other Biological Systems Modulated by Melanocortins
Bremelanotide's action as a melanocortin agonist provides a theoretical link to numerous other biological systems. The melanocortin system is a key neuroendocrine and immunomodulatory network. mdpi.com Therefore, bremelanotide's effects could theoretically extend to:
Energy Homeostasis and Metabolism : MC3R and MC4R are critical regulators of food intake and energy balance. patsnap.comnih.gov Agonism at these receptors has anorexigenic (appetite-suppressing) effects. This links bremelanotide to research in obesity and metabolic disorders. wikipedia.orgmdpi.com
Inflammation and Immune Modulation : MC1R and MC3R are involved in modulating inflammatory responses. wikipedia.org The endogenous ligand α-MSH has potent anti-inflammatory properties. This suggests that bremelanotide could be investigated for its potential role in inflammatory conditions. mdpi.com
Neuroprotection : The melanocortin system has been implicated in neuroprotective responses within the central nervous system. bnmagzine.co.uk Activation of MC3R and MC4R is associated with anti-inflammatory and protective effects in the brain, suggesting a potential area of research for neurodegenerative diseases. bnmagzine.co.uk
Cognition and Behavior : Beyond sexual function, melanocortin receptors in the brain are thought to influence mood and cognition. wikipedia.org Preliminary research indicates that melanocortin receptor modulation might influence social cognition and behavior. patsnap.com
Potential for Developing Novel Peptidomimetics
Bremelanotide's structure and function serve as a template for the development of novel peptidomimetics. Peptidomimetics are small molecules designed to mimic the three-dimensional structure and biological activity of a peptide. They often possess advantages over traditional peptides, such as improved oral bioavailability, better metabolic stability, and lower manufacturing costs.
Conclusion and Future Directions in Bremelanotide Acetate Hydrate Research
Synthesis of Current Academic Understanding
Bremelanotide (B69708) Acetate (B1210297) Hydrate (B1144303) is a synthetic, cyclic heptapeptide (B1575542) and an analog of the endogenous neuropeptide α-melanocyte-stimulating hormone. nih.govnih.gov Its primary mechanism of action is as a melanocortin receptor (MCR) agonist. patsnap.comfda.gov The compound non-selectively activates several MCR subtypes, with a binding potency order of MC1R, MC4R, MC3R, MC5R, and MC2R. fda.govdrugbank.com The therapeutic effects related to sexual function are primarily attributed to its activity at the melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R) within the central nervous system. nih.govresearchgate.net
Unlike pharmacological agents that act on the vascular system, bremelanotide's effects are centrally mediated. patsnap.com Preclinical and clinical studies suggest it modulates key neural pathways involved in sexual desire and arousal. nih.govresearchgate.net Activation of MC4R in brain regions such as the medial preoptic area, nucleus accumbens, and ventral tegmental area is believed to stimulate the release of dopamine (B1211576), a neurotransmitter critically involved in motivation and reward aspects of sexual behavior. patsnap.comdrugbank.comnih.gov
The efficacy of bremelanotide has been established through extensive clinical trials, most notably the two identical Phase 3 RECONNECT studies. nih.gov These trials demonstrated that bremelanotide produced statistically significant and clinically meaningful improvements in sexual desire and reduced the distress associated with low desire in premenopausal women with hypoactive sexual desire disorder (HSDD). nih.govnih.govnih.gov Long-term, 52-week open-label extension studies have further shown that these improvements are sustained over extended periods of use. nih.govpatsnap.comnih.gov
Table 1: Bremelanotide Receptor Binding Potency
| Receptor Subtype | Order of Potency |
|---|---|
| MC1R | 1st |
| MC4R | 2nd |
| MC3R | 3rd |
| MC5R | 4th |
| MC2R | 5th |
This table is based on data from multiple sources indicating the nonselective agonist activity of bremelanotide. fda.govdrugbank.com
Table 2: Summary of Efficacy Findings from Phase 3 RECONNECT Studies
| Efficacy Endpoint | Study Result |
| Change in Female Sexual Function Index-Desire Domain (FSFI-D) | Statistically significant increase from baseline compared to placebo. nih.gov |
| Change in Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13 | Statistically significant reduction in distress related to low sexual desire compared to placebo. nih.gov |
| Long-Term Efficacy (52-Week Extension) | Sustained improvements in FSFI-D scores and reductions in distress. nih.gov |
This table summarizes the primary outcomes of the pivotal Phase 3 trials that established the clinical efficacy of bremelanotide. nih.govnih.gov
Identification of Remaining Research Gaps
Despite the established efficacy, the precise and complete mechanism by which melanocortin receptor agonism translates into the subjective experience of enhanced sexual desire remains an area for further investigation. drugbank.comdrugbank.com While the role of dopamine release is a prominent theory, the full spectrum of downstream neurochemical and network-level changes is not entirely understood.
Several gaps exist concerning the compound's application in broader populations. The pivotal clinical trials primarily focused on premenopausal women. nih.gov Consequently, the efficacy of bremelanotide has not been formally established in postmenopausal women, a demographic also affected by HSDD. nih.gov Furthermore, the majority of participants in the RECONNECT studies were white, highlighting a need for clinical data in more diverse racial and ethnic populations to ensure the findings are broadly generalizable. nih.gov
Another identified gap is the lack of data for women with co-existing psychiatric conditions that may require medication, as these individuals were often excluded from the initial efficacy trials. nih.gov Understanding the compound's utility and interactions in this patient population is a crucial next step. Finally, the differential withdrawal rates observed between the bremelanotide and placebo arms in clinical trials warrant further investigation to understand the underlying factors. nih.gov
Broader Scientific Impact of Bremelanotide Acetate Hydrate Studies
The research and development of bremelanotide have had a significant impact on the fields of sexual medicine and neuroscience. It has been instrumental in validating the central melanocortin system as a viable and important therapeutic target for treating sexual dysfunction. patsnap.com This has shifted the paradigm from purely vascular or hormonal approaches to a greater focus on the neurobiological underpinnings of sexual desire.
The successful clinical development of bremelanotide represents a major advancement in women's sexual health, an area that has historically been under-researched. patsnap.compatsnap.com It has provided a novel mechanism-based treatment for HSDD, contributing to a deeper understanding of this complex condition. nih.gov The studies have helped to characterize the intricate interplay of neurotransmitters and brain pathways that regulate sexual desire, providing valuable insights for the broader scientific community. researchgate.net This work encourages further research into the melanocortin system's role in a wide range of physiological processes, including energy homeostasis and inflammation, potentially uncovering new therapeutic possibilities for other conditions. patsnap.compatsnap.com
Q & A
Basic: What is the mechanism of action of Bremelanotide Acetate Hydrate as a melanocortin receptor agonist, and how does this inform experimental design in preclinical studies?
This compound is a synthetic heptapeptide and melanocortin receptor (MCR) agonist, primarily targeting MC3R and MC4R subtypes. Activation of these receptors modulates neuroendocrine pathways, influencing sexual arousal, appetite, and blood pressure. In preclinical studies, researchers should:
- Use receptor-binding assays (e.g., competitive radioligand displacement) to quantify affinity for MC3R vs. MC4R .
- Incorporate selective MCR antagonists (e.g., SHU9119) to validate receptor-specific effects in behavioral or physiological models .
- Monitor downstream signaling (e.g., cAMP accumulation) to confirm receptor activation .
Basic: How does the chemical structure of this compound influence its stability and solubility in various experimental buffers?
The compound’s cyclic heptapeptide structure (C52H74N14O13, MW 1103.23) includes a disulfide bridge and acetate counterion, enhancing stability but limiting solubility in aqueous buffers. Key considerations:
| Property | Value/Recommendation | Source |
|---|---|---|
| Solubility in DMSO | 35 mg/mL | |
| Storage (powder) | -25°C to -15°C (3-year stability) | |
| Storage (solution) | -85°C to -65°C (2-year stability) |
- Buffer compatibility : Use phosphate-buffered saline (pH 7.4) for in vivo studies; avoid repeated freeze-thaw cycles .
Advanced: What methodologies are recommended for assessing the transient cardiovascular effects of this compound in clinical trial settings?
Ambulatory blood pressure monitoring (ABPM) is critical due to transient hypertension observed post-dose :
- Design : Randomized, double-blind, placebo-controlled trials with continuous ABPM during 0–12 hours post-administration.
- Key endpoints :
- Statistical analysis : Use mixed-effects models to account for intra-patient variability.
Advanced: How can researchers reconcile discrepancies in transcriptional pathway activation observed between traditional SAGE and SAGE-Seq methodologies?
SAGE-Seq detects 20x more differentially expressed genes than traditional SAGE, improving pathway analysis sensitivity :
- Protocol optimization :
- Sequencing depth : ≥10 million reads/sample to capture low-abundance transcripts.
- Data normalization : Apply TMM (trimmed mean of M-values) to correct for library size bias.
- Contradiction resolution : Cross-validate findings with qRT-PCR or RNA-Seq for high-confidence pathways (e.g., apoptosis, GPCR signaling) .
Advanced: What are the critical considerations for designing in vivo studies to evaluate the prosexual effects of this compound?
- Dosing : 50–200 μg/kg subcutaneously, administered 5 minutes pre-behavioral testing.
- Behavioral endpoints :
- Lordosis quotient (female receptivity).
- Mount latency (male initiation).
- Controls : Include saline-injected cohorts and MC4R-knockout models to isolate receptor-specific effects.
Advanced: In the context of conflicting data on this compound’s efficacy in female sexual dysfunction, what statistical and methodological approaches are recommended for meta-analysis?
To address discrepancies (e.g., variable FSFI scores vs. patient-reported outcomes ):
- Inclusion criteria : Restrict analysis to double-blind, placebo-controlled trials with standardized endpoints (e.g., ISS ≥2.8 improvement threshold).
- Heterogeneity adjustment : Use random-effects models and I<sup>2</sup> statistics to quantify variability.
- Subgroup analysis : Stratify by baseline HSDD severity or hormonal status (e.g., estrogen-progesterone pretreatment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
